2,4-Decadienal - 2363-88-4

2,4-Decadienal

Catalog Number: EVT-302494
CAS Number: 2363-88-4
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4-Decadienal is a diunsaturated aldehyde primarily recognized as a secondary product of lipid oxidation, particularly the oxidation of linoleic acid. [, , , , ] It is a significant component of volatile compounds found in various edible oils and fats, especially those rich in linoleic acid like sunflower oil and corn oil. [, , , ] The compound contributes to the characteristic flavors and aromas of certain foods, including deep-fried potatoes, meat bouillons, and fermented milk products. [, , , ] It also plays a crucial role in the formation of both desirable and undesirable flavor notes in food products during processing and storage. [, , , ]

Hexanal

Compound Description: Hexanal is a saturated aldehyde with a six-carbon chain. It is a common volatile organic compound produced during lipid oxidation, particularly from the oxidation of linoleic acid [, , , , , , , ]. It is often associated with a "green" or "grassy" odor [, ] and is considered a marker of lipid oxidation in food products [, ].

(E)-2-Nonenal

Compound Description: (E)-2-Nonenal is an unsaturated aldehyde with nine carbon atoms and a double bond at the second carbon. It is a major product of lipid oxidation, particularly from oleic acid, and contributes to the "cardboard-like" and "stale" off-flavor in oxidized foods [, , , ].

(E,E)-2,4-Nonadienal

Compound Description: (E,E)-2,4-Nonadienal is a diunsaturated aldehyde with nine carbon atoms and two double bonds at the 2nd and 4th carbon. It is formed during lipid oxidation and contributes to the "fatty" and "fried" aroma in some foods, particularly in cooked meat products [, ].

Relevance: Both (E,E)-2,4-nonadienal and 2,4-decadienal are diunsaturated aldehydes with similar "fatty" and "fried" aromas, often found in cooked meat products [, ]. They differ slightly in their structure, with 2,4-decadienal having one more carbon atom in its chain than (E,E)-2,4-nonadienal.

(E,Z)-2,4-Decadienal

Compound Description: (E,Z)-2,4-Decadienal is a stereoisomer of 2,4-decadienal. It shares the same molecular formula and carbon chain length with 2,4-decadienal, but their spatial arrangements around the double bonds differ. (E,Z)-2,4-Decadienal contributes to a "corn chip," "stale," and "hay-like" off-flavor in oxidized foods [, , ].

Relevance: (E,Z)-2,4-Decadienal is a stereoisomer of 2,4-decadienal, meaning they have the same molecular formula and order of atoms but different spatial arrangements around the double bonds. This difference results in distinct sensory properties. (E,Z)-2,4-Decadienal is associated with undesirable "corn chip" and "stale" notes [, ], while 2,4-decadienal possesses a more pleasant "fatty, fried" aroma [, ].

trans-4,5-Epoxy-(E)-2-decenal

Compound Description: trans-4,5-Epoxy-(E)-2-decenal is an epoxy-alkenal produced during lipid oxidation, particularly from arachidonic acid [, , ]. It possesses a strong odor described as "metallic" and is considered a significant contributor to undesirable flavors in oxidized foods [, ].

Relevance: trans-4,5-Epoxy-(E)-2-decenal is a related compound to 2,4-decadienal because they are both formed during lipid oxidation, albeit from different fatty acids [, ]. trans-4,5-Epoxy-(E)-2-decenal is generated from arachidonic acid, while 2,4-decadienal originates from linoleic acid [, ]. They also differ in their sensory characteristics, with trans-4,5-epoxy-(E)-2-decenal imparting a "metallic" off-flavor [], unlike the "fatty, fried" aroma of 2,4-decadienal [, ].

2-Pentylfuran

Compound Description: 2-Pentylfuran is a heterocyclic compound formed as a secondary product during lipid oxidation, particularly from linoleic acid [, ]. It is often associated with beany and earthy off-flavors in oxidized foods [].

Relevance: 2-Pentylfuran is related to 2,4-decadienal as they are both degradation products of linoleic acid during lipid oxidation [, , ]. They differ in their chemical structures and functionalities, with 2,4-decadienal being a diunsaturated aldehyde and 2-pentylfuran a heterocyclic compound containing a furan ring. 2-Pentylfuran contributes to undesirable "beany" flavors in oxidized food, while 2,4-decadienal is often associated with more pleasant "fatty, fried" aromas, at least in lower concentrations [, , ].

Acrolein

Compound Description: Acrolein is an unsaturated aldehyde with three carbon atoms and is a product of lipid peroxidation, particularly from the glycerol moiety of triglycerides and phospholipids []. It is a highly reactive compound with a pungent odor and is considered toxic [].

Overview

Trans,trans-2,4-Decadienal is a specific type of dienaldehyde that is primarily formed as a by-product of lipid peroxidation, particularly in polyunsaturated fats. This compound has garnered attention due to its presence in cooking oil fumes and its potential health implications, including genotoxicity and carcinogenicity. Trans,trans-2,4-Decadienal is chemically classified under aldehydes and is known for its reactive nature, which has been linked to various inflammatory and oxidative stress responses in biological systems.

Source and Classification

Trans,trans-2,4-Decadienal is commonly found in heated oils, particularly during cooking processes involving polyunsaturated fats like linoleic acid. It is classified as an unsaturated aldehyde and specifically as a dienaldehyde due to the presence of two double bonds in its structure. The compound is recognized by its Chemical Abstracts Service (CAS) number 25152-84-5 and has various synonyms including 2,4-Decadienal and heptenyl acrolein .

Synthesis Analysis

Methods

Trans,trans-2,4-Decadienal can be synthesized through several methods:

  1. Lipid Peroxidation: This is the most common pathway where polyunsaturated fatty acids undergo oxidative degradation due to heat or exposure to air, leading to the formation of trans,trans-2,4-Decadienal as a secondary product.
  2. Chemical Synthesis: Laboratory methods may involve the reaction of appropriate aldehydes or alkenes under controlled conditions to yield trans,trans-2,4-Decadienal.
  3. Degradation of Other Compounds: It can also be produced from the degradation of other lipid oxidation products such as 2-octenal and hexanal .

Technical Details

The synthesis often requires careful control of temperature and oxygen levels to minimize further oxidation or degradation of the product. Analytical techniques such as gas chromatography-mass spectrometry are typically employed to confirm the identity and purity of trans,trans-2,4-Decadienal.

Molecular Structure Analysis

Data

The compound appears as a colorless to yellowish liquid with a distinctive grassy odor. Its boiling point ranges from 114°C to 116°C at standard atmospheric pressure .

Chemical Reactions Analysis

Trans,trans-2,4-Decadienal participates in various chemical reactions typical of aldehydes:

  1. Nucleophilic Addition: The carbonyl group can react with nucleophiles leading to the formation of alcohols or other derivatives.
  2. Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or acetals.
  3. Degradation: Under certain conditions, it can degrade into smaller aldehydes such as 2-octenal and hexanal .

Technical Details

These reactions are influenced by factors such as pH, temperature, and the presence of catalysts. The reactivity of trans,trans-2,4-Decadienal can also lead to the formation of complex mixtures when interacting with other food components during cooking.

Mechanism of Action

Trans,trans-2,4-Decadienal exerts its biological effects primarily through the induction of oxidative stress and inflammation:

  1. Oxidative Stress: The compound generates reactive oxygen species upon metabolism which can damage cellular components.
  2. Inflammatory Response: It activates signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) leading to increased production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) .

Process Data

Research indicates that exposure to trans,trans-2,4-Decadienal results in enhanced phosphorylation of c-Jun N-terminal kinase (JNK) which plays a crucial role in stress responses . This mechanism suggests a link between dietary exposure to this compound and potential inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to yellowish liquid
  • Odor: Grassy or plant-like
  • Boiling Point: Approximately 114°C - 116°C at atmospheric pressure
  • Specific Gravity: Approximately 0.857 .

Chemical Properties

  • Solubility: Soluble in organic solvents but less soluble in water.
  • Reactivity: Highly reactive due to the presence of double bonds and an aldehyde group; prone to oxidation.
Applications

Trans,trans-2,4-Decadienal has several scientific applications:

  1. Food Science: Used as a marker for lipid oxidation in food products; its presence indicates potential rancidity.
  2. Toxicology Research: Studied for its genotoxic effects and role in inflammation-related diseases.
  3. Biochemical Studies: Utilized in research focusing on oxidative stress mechanisms and cellular signaling pathways related to cancer promotion .

Properties

CAS Number

2363-88-4

Product Name

trans,trans-2,4-Decadienal

IUPAC Name

(2E,4E)-deca-2,4-dienal

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+

InChI Key

JZQKTMZYLHNFPL-BLHCBFLLSA-N

SMILES

CCCCCC=CC=CC=O

Solubility

soluble in fixed oils; Insoluble in water
soluble (in ethanol)

Synonyms

2,4,7-tridecadienal
2,4-decadienal
2-trans-4-trans-decadienal

Canonical SMILES

CCCCCC=CC=CC=O

Isomeric SMILES

CCCCC/C=C/C=C/C=O

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